N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPEJDYDMVBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C23H15F4N3O2
- Molecular Weight : 441.4 g/mol
The chemical structure features a quinazolinone moiety, which is known for its pharmacological properties, including antibacterial and antifungal activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to specific receptors, modulating signaling pathways that affect cell growth and proliferation.
Antibacterial Activity
Research has demonstrated that compounds containing the quinazolinone structure exhibit notable antibacterial properties. In particular, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound could be developed into a potential therapeutic agent for treating bacterial infections.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties against various fungal strains, such as Candida albicans and Fusarium oxysporum. The MIC values indicate moderate to strong antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Drug Discoveries & Therapeutics highlighted the antimicrobial efficacy of quinazolinone derivatives, including those structurally similar to this compound. The study reported significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Mechanistic Insights : Research has indicated that the mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival . This suggests potential applications in developing new antibiotics.
- Therapeutic Applications : Ongoing studies are exploring the compound's role in cancer therapy due to its ability to modulate signaling pathways associated with tumor growth and metastasis . The quinazolinone scaffold is recognized for its anticancer properties, making this compound a candidate for further investigation in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide and its analogs:
Note: The molecular formula and weight of the target compound are estimated based on structural analogs.
Key Observations:
Substituent Effects: Halogenation (F, Br) at specific positions modulates electronic properties and binding affinity. The ethoxyphenyl group in the acetamide analog (C₂₅H₂₂FN₃O₃) introduces a bulkier substituent, which may alter target selectivity compared to the furan-based compounds .
Quinazolinone Core Variations: The 6-fluoro substitution on the quinazolinone core (C₁₆H₁₃BrFN₃O₃) may influence hydrogen-bonding patterns with enzymatic targets, such as ATP-binding pockets in kinases .
Research Findings and Hypotheses
While direct bioactivity data for the target compound are absent in the provided evidence, insights from structural analogs suggest:
- Kinase Inhibition: The quinazolinone core is prevalent in kinase inhibitors (e.g., EGFR inhibitors). Fluorine and bromine substituents could enhance binding to hydrophobic kinase pockets .
- Solubility Challenges : Brominated analogs (e.g., C₂₀H₁₃BrFN₃O₃) may face solubility issues, necessitating formulation optimizations for in vivo applications .
- Synthetic Accessibility : The furan-2-carboxamide group is synthetically straightforward to modify, enabling rapid SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
